molecular formula C10H9N3 B189518 2-Methyl-4-(pyridin-2-yl)pyrimidine CAS No. 25194-63-2

2-Methyl-4-(pyridin-2-yl)pyrimidine

Cat. No.: B189518
CAS No.: 25194-63-2
M. Wt: 171.2 g/mol
InChI Key: JYQGKGKUSWYLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(pyridin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 2-Methyl-4-(pyridin-2-yl)pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrimidine ring can enhance the compound's potency against various cancer cell lines. The presence of the pyridine moiety is believed to contribute to improved interactions with biological targets, leading to increased efficacy in inhibiting tumor growth .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It has demonstrated effectiveness against a range of bacteria and fungi, including strains of Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Enzyme Inhibition
this compound has been identified as a potential inhibitor of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition may provide therapeutic benefits in conditions characterized by excessive fibrosis, such as pulmonary fibrosis and liver cirrhosis .

Organic Synthesis Applications

Building Block in Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new pharmaceuticals and materials.

Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and other advanced materials. Its ability to form coordination complexes with metals can be utilized in creating novel materials with specific electronic or optical properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the structure-activity relationship (SAR) of various derivatives of this compound against different cancer cell lines. The findings revealed that certain substitutions on the pyrimidine ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than 100 nM against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound showed that derivatives with specific functional groups had improved activity against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on the pyrimidine framework, addressing the growing concern over antibiotic resistance .

Data Tables

Application Area Key Findings References
AnticancerEnhanced potency against cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionInhibitor of prolyl-4-hydroxylase
Organic SynthesisVersatile building block for complex molecules

Properties

CAS No.

25194-63-2

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

IUPAC Name

2-methyl-4-pyridin-2-ylpyrimidine

InChI

InChI=1S/C10H9N3/c1-8-11-7-5-10(13-8)9-4-2-3-6-12-9/h2-7H,1H3

InChI Key

JYQGKGKUSWYLIW-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)C2=CC=CC=N2

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=CC=N2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.